molecular formula C18H18O4 B097165 1,4-Butanediol, dibenzoate CAS No. 19224-27-2

1,4-Butanediol, dibenzoate

Cat. No.: B097165
CAS No.: 19224-27-2
M. Wt: 298.3 g/mol
InChI Key: YHOWYTOWCBNTHB-UHFFFAOYSA-N
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Description

1,4-Butanediol, dibenzoate is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94554. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,4-Butanediol, dibenzoate (BDB) is a compound that has garnered attention as a potential plasticizer and alternative to traditional phthalates like DEHP. Its biological activity has been studied in various contexts, including its effects on cell viability, metabolic pathways in microorganisms, and potential toxicity in animal models. This article reviews the current understanding of BDB's biological activity based on diverse research findings.

1,4-Butanediol dibenzoate is synthesized by reacting 1,4-butanediol with benzoyl chloride. The resulting compound exhibits properties that are beneficial for its application as a plasticizer, particularly in polyvinyl chloride (PVC) formulations. BDB has a melting point of approximately 80–81 °C, making it suitable for various thermal applications .

1. Toxicity and Safety Profile

Research indicates that BDB has a low toxicity profile compared to traditional plasticizers. In in vitro studies using mammalian cell lines, BDB did not significantly alter cell viability or gene expression profiles associated with toxicity. For instance, a toxicogenomic screening revealed that BDB clustered with control samples and did not induce significant changes in gene expression when compared to known toxicants like MEHP . This suggests that BDB may be a safer alternative for use in consumer products.

2. Effects on Reproductive Health

In studies involving rodent models, BDB was administered to pregnant rats to evaluate its effects on fetal development and reproductive health. The results showed no significant adverse effects on reproductive function or developmental markers compared to control groups. Notably, offspring exposed to BDB did not exhibit the detrimental effects observed with DEHP exposure, such as reduced heart weights or altered anogenital indices . These findings support the potential of BDB as a safer plasticizer.

3. Microbial Metabolism

1,4-Butanediol can serve as a carbon source for certain microorganisms. A study on Pseudomonas putida demonstrated that this bacterium could metabolize 1,4-butanediol effectively under specific conditions. The metabolic pathway involves the oxidation of 1,4-butanediol to 4-hydroxybutyrate, which can then be further processed into succinate or other metabolites . This capability highlights the potential for bioremediation applications and the microbial degradation of BDB.

Table 1: Summary of Toxicity Studies

StudyOrganism/ModelExposureKey Findings
Nardelli et al. (2015)TM4 Sertoli CellsVarious concentrations of BDBNo significant changes in gene expression; clustered with control samples
In Utero Study (2017)Sprague-Dawley Rats30 or 300 mg/kg/dayNo adverse reproductive effects; lower toxicity than DEHP
Microbial Study (2020)Pseudomonas putidaGrowth on 20 mM BDBEffective metabolism; enhanced growth rates through adaptive evolution

Properties

IUPAC Name

4-benzoyloxybutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOWYTOWCBNTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172801
Record name 1,4-Butanediol, dibenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90172801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19224-27-2
Record name 1,4-Butanediol, 1,4-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19224-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylene dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, dibenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94554
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Record name 1,4-Butanediol, dibenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BUTYLENE GLYCOL DIBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name TETRAMETHYLENE DIBENZOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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